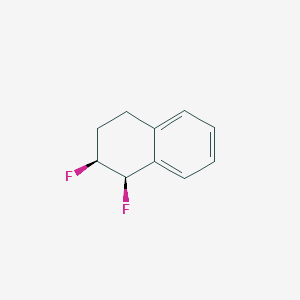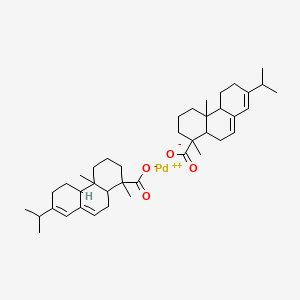
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt, (1R,4aR,4bR,10aR)- is a complex organometallic compound. This compound is notable for its unique structure, which includes a palladium ion coordinated with a phenanthrene derivative. The presence of palladium makes this compound particularly interesting for various catalytic applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt involves several steps. The starting material is typically a phenanthrene derivative, which undergoes a series of hydrogenation and methylation reactions to achieve the desired decahydro and dimethyl substitutions. The final step involves the coordination of the palladium ion to the phenanthrene carboxylic acid derivative under controlled conditions, often in the presence of a suitable ligand to stabilize the palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized equipment to handle the palladium coordination step. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium.
Reduction: It can also be reduced, particularly in catalytic cycles.
Substitution: The palladium center can participate in substitution reactions, where ligands or other groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of palladium complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki and Heck reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in industrial processes that require palladium catalysis, such as the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves the palladium center, which can undergo various oxidation states and coordinate with different ligands. This flexibility allows it to participate in catalytic cycles, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalyst, lowering the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethylidene)-, methyl ester
- Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-, methyl ester
- Methyl neoabietate
Uniqueness
Compared to similar compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, palladium(2+) salt is unique due to the presence of the palladium ion. This gives it distinct catalytic properties and makes it particularly valuable in applications requiring palladium catalysis. The specific structure and substitutions also contribute to its unique reactivity and stability.
Eigenschaften
CAS-Nummer |
67816-10-8 |
|---|---|
Molekularformel |
C40H58O4Pd |
Molekulargewicht |
709.3 g/mol |
IUPAC-Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;palladium(2+) |
InChI |
InChI=1S/2C20H30O2.Pd/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
QTMODQPGOADXMQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pd+2] |
Verwandte CAS-Nummern |
514-10-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)](/img/structure/B14476094.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
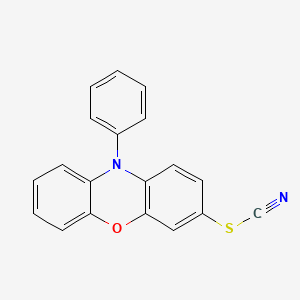
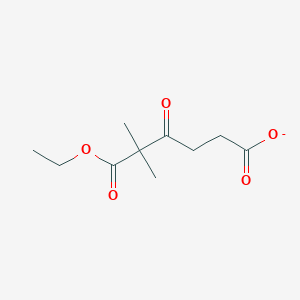
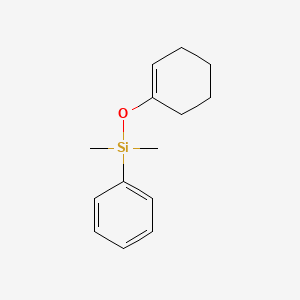

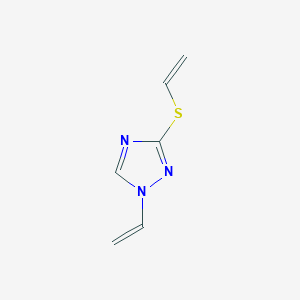

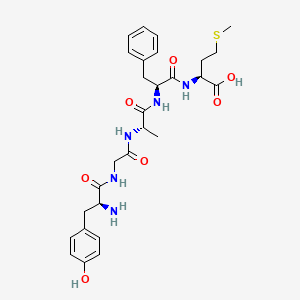
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
